4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione
Description
4-[1-(Benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione is a heterocyclic compound featuring a morpholine-3,5-dione core fused with a benzenesulfonyl-substituted piperidine moiety.
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14-10-22-11-15(19)17(14)12-6-8-16(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABZQKSZAHBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogenation conditions . This reaction yields 4-(piperidin-4-yl)morpholine, which can then be further reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine and morpholine moieties may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The morpholine-3,5-dione core is shared across several analogs, but substituent variations dictate distinct physicochemical and biological properties. Below is a comparative table:
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups :
The benzenesulfonyl group in the target compound contrasts with the furan acryloyl group in BJ05401 (). The sulfonyl group enhances stability but may reduce solubility, whereas the furan moiety could improve bioavailability through hydrogen bonding . - Heterocyclic Core Variations: Bis(morpholino-triazine) derivatives () incorporate a triazine ring, enabling π-π stacking interactions critical for kinase binding.
- Biological Activity : Pyrazolidine-3,5-dione derivatives () exhibit antibacterial properties, suggesting that the dione ring alone is insufficient for kinase inhibition—functionality depends heavily on substituent groups .
Biological Activity
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic organic compound notable for its structural complexity and potential biological activity. The molecule features a morpholine ring with carbonyl groups at the 3 and 5 positions, a piperidine ring, and a benzenesulfonyl group. This unique combination suggests significant pharmacological potential, particularly in the context of inflammation and related diseases.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O5S
- Molecular Weight : 338.38 g/mol
- InChI Key : InChI=1S/C15H18N2O5S/c18-14-10-22-11...
Structural Features
| Feature | Description |
|---|---|
| Morpholine | A six-membered heterocyclic compound containing one oxygen atom. |
| Piperidine | A five-membered ring containing one nitrogen atom. |
| Benzenesulfonyl Group | Enhances solubility and biological activity. |
Anti-inflammatory Properties
Preliminary studies indicate that This compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pyroptosis, a form of programmed cell death linked to inflammation, thereby reducing the release of interleukin-1 beta in cellular assays.
The compound's mechanism involves modulation of inflammatory pathways, potentially through inhibition of specific enzymes or receptors that mediate these responses. Further studies are necessary to elucidate the detailed molecular interactions at play.
Comparative Biological Activity
The following table compares This compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(benzenesulfonyl)piperidine | Piperidine with benzenesulfonyl group | Moderate anti-inflammatory activity |
| Morpholine-3,5-dione | Morpholine with carbonyls | Limited activity; lacks piperidine |
| 1-(piperidin-4-yl)-2,3-dihydro-1H-benzimidazol-2-one | Benzimidazole derivative | Anti-pyroptotic effects |
The presence of both morpholine and piperidine rings along with the benzenesulfonyl group in this compound may enhance its solubility and biological activity compared to the others listed.
Study on Inflammatory Pathways
In a recent study focusing on inflammatory diseases, This compound was evaluated for its ability to modulate immune responses. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in conditions characterized by excessive inflammation.
Enzyme Inhibition Studies
Research has also highlighted the compound's potential as an enzyme inhibitor. Similar compounds have shown efficacy against acetylcholinesterase (AChE) and urease, which are critical targets in various therapeutic areas including neurodegenerative diseases and infections . While specific IC50 values for This compound have not been reported, its structural analogs demonstrate significant inhibitory effects.
Q & A
Q. What synthetic routes are reported for 4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione, and what are the critical reaction parameters?
The compound is synthesized via multi-step protocols involving condensation, sulfonylation, and cyclization. A common approach involves reacting piperidine derivatives with benzenesulfonyl chloride under acidic conditions, followed by morpholine-3,5-dione formation. Key parameters include:
- Acid catalysis : HCl-saturated acetic acid is critical for imine/enamine formation (yield optimization) .
- Reaction time : Extended durations (e.g., 48–72 hours) improve crystallinity and purity .
- Purification : Neutralization with K₂CO₃ and extraction with ethyl acetate are standard post-synthesis steps .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- 1H NMR : Peaks for benzenesulfonyl (δ 7.6–7.8 ppm), piperidine (δ 2.4–4.1 ppm), and morpholine-dione (δ 3.5–4.1 ppm) groups are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 411 [M⁺]) and fragmentation patterns validate the molecular formula .
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the morpholine-dione core .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identifies energy barriers for sulfonylation and cyclization steps .
- Solvent effects : Simulations assess polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Machine learning : Trains models on existing arylidene-piperidone datasets to predict optimal substituents for bioactivity .
Q. How can contradictory bioactivity data in literature be resolved?
Discrepancies in reported antitumor/antioxidant activities arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use OECD-compliant protocols (e.g., MTT for cytotoxicity) .
- Purity validation : HPLC with ammonium acetate buffer (pH 6.5) ensures ≥98% purity .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 3,5-dinitrobenzylpiperazinyl ketones) to identify trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate or carboxylate groups at the morpholine-dione nitrogen to enhance aqueous solubility .
- Co-crystallization : Use co-formers like 4-phenyl-1,2,4-triazoline-3,5-dione to stabilize the amorphous phase .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
Q. How can factorial design optimize reaction conditions for scale-up?
A 2³ factorial design evaluates temperature, catalyst concentration, and solvent ratio. For example:
- Factors : Temperature (25°C vs. 60°C), HCl concentration (0.1 M vs. 1.0 M), and solvent polarity (CHCl₃ vs. EtOAc).
- Response variables : Yield, purity, and crystallinity.
- Outcome : Higher HCl concentration (1.0 M) and EtOAc significantly improve yield (>75%) without compromising purity .
Methodological Considerations
Q. What analytical challenges arise during stability studies, and how are they addressed?
- Degradation products : LC-MS/MS detects sulfonic acid derivatives formed via hydrolysis of the benzenesulfonyl group .
- Photostability : UV-Vis spectroscopy monitors λmax shifts under ICH Q1B light conditions .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides storage conditions (e.g., desiccants at ≤30% RH) .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Analog synthesis : Replace the benzenesulfonyl group with phosphoryl or nitroaryl substituents to assess bioactivity shifts .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with antioxidant IC₅₀ values .
- Crystallography : Compare hydrogen-bonding networks in active vs. inactive analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
